molecular formula C28H36O4 B1252188 lehualide B

lehualide B

Cat. No. B1252188
M. Wt: 436.6 g/mol
InChI Key: YVIWNCQQXZJAHK-DXYHPHEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

lehualide B is a natural product found in Plakortis with data available.

Scientific Research Applications

Synthesis and Anticancer Activity

Lehualide B, a marine-derived natural product, has shown significant potential in scientific research, particularly in the field of cancer treatment. The total synthesis of lehualide B was achieved through a process that does not require the use of protecting groups and delivers each nonconjugated trisubstituted alkene with high levels of stereoselection. This synthesis is notable for its efficiency and precision, enabling further exploration of lehualide B's properties (Jeso & Micalizio, 2010).

Further research highlighted lehualide B's potent anti-multiple myeloma activity. This study demonstrated that lehualide B has low nanomolar activity against human multiple myeloma cells. Additionally, its anticancer effects are selective, being significantly less toxic to human breast cancer cells. The synthesis and evaluation of lehualide B analogues led to the elucidation of structure-activity relationships, establishing important roles for its substituted γ-pyrone headgroup and the skipped polyene side chain (Jeso et al., 2013).

Biological Activity in Marine Sponges

Lehualides A-D, related metabolites from the marine sponge genus Plakortis, have been studied for their biological activity. Compound 2 (lehualide B) demonstrated cytotoxicity against an ovarian cancer cell line, while compound 4 was active against both ovarian cancer and leukemia cell lines. These findings indicate the potential of lehualides, including lehualide B, in the treatment of various cancers (Sata et al., 2005).

Cytotoxic Metabolites in Marine Sponges

Further extending the research on lehualides, lehualides E-K, isolated from the Tongan marine sponge Plakortis, were investigated. Four of these metabolites incorporate various sulfur functionalities. The biological activities of compounds 6-9 were investigated against human promyeloid leukemic HL-60 cells and two yeast strains. The results contribute to understanding the cytotoxic properties of lehualides and their potential therapeutic applications (Barber et al., 2011).

properties

Product Name

lehualide B

Molecular Formula

C28H36O4

Molecular Weight

436.6 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6Z,9E)-3,7,9-trimethyl-11-phenylundeca-2,6,9-trienyl]pyran-4-one

InChI

InChI=1S/C28H36O4/c1-20(16-18-25-23(4)26(29)27(30-5)28(31-6)32-25)11-10-12-21(2)19-22(3)15-17-24-13-8-7-9-14-24/h7-9,12-16H,10-11,17-19H2,1-6H3/b20-16+,21-12-,22-15+

InChI Key

YVIWNCQQXZJAHK-DXYHPHEZSA-N

Isomeric SMILES

CC1=C(OC(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(/C)\C/C(=C/CC2=CC=CC=C2)/C

Canonical SMILES

CC1=C(OC(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CC(=CCC2=CC=CC=C2)C

synonyms

lehualide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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